1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both a thiophene and a pyrrole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Preparation Methods
The synthesis of 1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with an appropriate pyrrole derivative under acidic conditions. Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common, especially at the thiophene ring, using reagents like bromine or chlorine.
Scientific Research Applications
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde can be compared with other thiophene and pyrrole derivatives:
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-thiophenecarboxaldehyde share similar structural features but differ in their reactivity and applications.
Pyrrole Derivatives: Compounds such as pyrrole-2-carbaldehyde and 1-methylpyrrole-2-carbaldehyde are structurally related but have distinct chemical properties and uses
Properties
Molecular Formula |
C11H11NOS |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(1-thiophen-2-ylethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NOS/c1-9(11-5-3-7-14-11)12-6-2-4-10(12)8-13/h2-9H,1H3 |
InChI Key |
RJGIQWXXUHLITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)N2C=CC=C2C=O |
Origin of Product |
United States |
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